![molecular formula C30H67N5P2 B13822337 Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)
Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] is a heterocyclic organic compound with the molecular formula C30H67N5P2 . This compound is known for its unique structure, which includes multiple isopropyl groups and a phosphonousdiamide core. It is primarily used in experimental and research settings.
Preparation Methods
The synthesis of Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] involves several steps. One common method includes the reaction of appropriate phosphonousdiamide precursors with isopropylamine under controlled conditions The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature
Chemical Reactions Analysis
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of phosphonousdiamide oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonousdiamide derivatives.
Scientific Research Applications
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] can be compared with other similar compounds such as:
Diphosphoramide, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)-: This compound has a similar structure but different functional groups.
Bis(imino)pyridyl complexes: These compounds are used in polymerization reactions and have similar coordination chemistry properties.
2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite: This compound is used in DNA synthesis and has similar phosphonousdiamide characteristics.
Phosphonousdiamide,P,P’-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N’,N’-tetrakis(1-methylethyl)-(9CI)] stands out due to its unique combination of isopropyl groups and phosphonousdiamide core, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C30H67N5P2 |
|---|---|
Molecular Weight |
559.8 g/mol |
IUPAC Name |
N-[[3-bis[di(propan-2-yl)amino]phosphanyl-2-propan-2-yliminopropyl]-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C30H67N5P2/c1-21(2)31-30(19-36(32(22(3)4)23(5)6)33(24(7)8)25(9)10)20-37(34(26(11)12)27(13)14)35(28(15)16)29(17)18/h21-29H,19-20H2,1-18H3 |
InChI Key |
HIGIFGJCWZZZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(CP(N(C(C)C)C(C)C)N(C(C)C)C(C)C)CP(N(C(C)C)C(C)C)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[[5-[(Dimethyloxidoamino)methyl]-2-furanyl]methyl]sulfinyl]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine](/img/structure/B13822258.png)
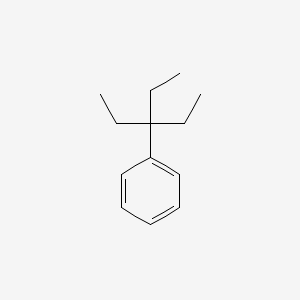
![7H-Azeto[2,1-b]pyrano[2,3-e][1,3]oxazine(9CI)](/img/structure/B13822266.png)
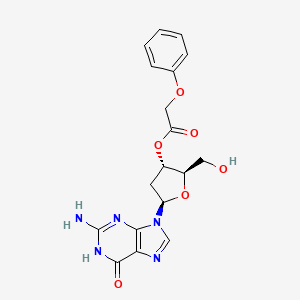
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
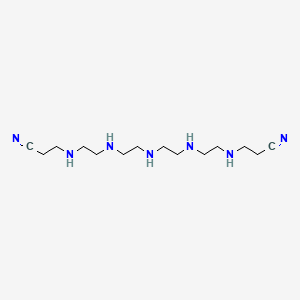
![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)
![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)
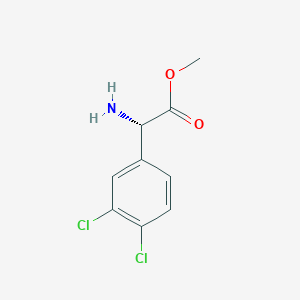
![2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13822314.png)
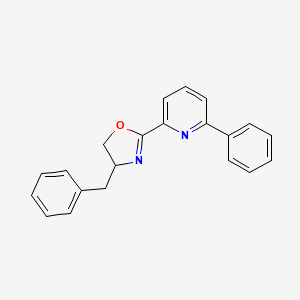

![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)

